molecular formula C12H16N2O2 B5234854 N-(4-ethylbenzyl)-N'-methylethanediamide CAS No. 736939-78-9

N-(4-ethylbenzyl)-N'-methylethanediamide

Cat. No. B5234854
CAS RN: 736939-78-9
M. Wt: 220.27 g/mol
InChI Key: DKDLEMFCEJUZLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylbenzyl)-N'-methylethanediamide, commonly known as EBDC, is a chemical compound that has gained significant attention in the field of scientific research. EBDC is a type of amide-based compound that has been used for various purposes, including as a pesticide, herbicide, and fungicide.

Mechanism of Action

The mechanism of action of EBDC involves the inhibition of enzymes involved in the biosynthesis of various essential molecules in pests and diseases. EBDC inhibits the activity of enzymes such as succinate dehydrogenase, which is involved in the electron transport chain in mitochondria, leading to the disruption of energy metabolism and ultimately death of the pest or disease.
Biochemical and Physiological Effects:
EBDC has been shown to have various biochemical and physiological effects on pests and diseases. EBDC has been shown to disrupt the electron transport chain in mitochondria, leading to the production of reactive oxygen species (ROS) and oxidative stress. This oxidative stress can lead to damage to various cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.

Advantages and Limitations for Lab Experiments

EBDC has several advantages and limitations when used in lab experiments. One of the advantages of using EBDC is its broad spectrum of activity against various pests and diseases, making it a useful tool for crop protection. However, EBDC can also have non-specific effects on other organisms, leading to unintended consequences. Additionally, EBDC can be toxic to humans and other animals, making it challenging to use in certain experiments.

Future Directions

There are several future directions for research on EBDC. One potential direction is to explore the use of EBDC as a tool for cancer therapy. EBDC has been shown to have activity against various cancer cell lines, making it a potential candidate for further study. Additionally, research could be conducted to optimize the synthesis method of EBDC, leading to higher yields and purity of the product. Finally, research could be conducted to explore the potential use of EBDC in combination with other compounds, leading to synergistic effects and improved efficacy.

Synthesis Methods

The synthesis of EBDC involves the reaction of 4-ethylbenzylamine with N-methyl-ethanediamine in the presence of a suitable solvent. The reaction is carried out at a specific temperature and pressure, and the resulting product is purified using various techniques such as recrystallization, filtration, and distillation. The purity and yield of the product can be optimized by modifying the reaction conditions and using appropriate catalysts.

Scientific Research Applications

EBDC has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of EBDC is in the field of agriculture, where it has been used as a pesticide, herbicide, and fungicide. EBDC has been shown to have a broad spectrum of activity against various pests and diseases, making it a useful tool for crop protection.

properties

IUPAC Name

N'-[(4-ethylphenyl)methyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-3-9-4-6-10(7-5-9)8-14-12(16)11(15)13-2/h4-7H,3,8H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDLEMFCEJUZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701231514
Record name N1-[(4-Ethylphenyl)methyl]-N2-methylethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylbenzyl)-N'-methylethanediamide

CAS RN

736939-78-9
Record name N1-[(4-Ethylphenyl)methyl]-N2-methylethanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=736939-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-[(4-Ethylphenyl)methyl]-N2-methylethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.